molecular formula C17H21N3O3 B2501177 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole CAS No. 1024776-27-9

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole

Cat. No.: B2501177
CAS No.: 1024776-27-9
M. Wt: 315.373
InChI Key: UEWJFCSNOODCHT-XDHOZWIPSA-N
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Description

This indazole derivative features a 3,4-dimethoxyphenyl substituent at position 3 and a hydroxyimino group at position 2. Its partially saturated indazole core (5,6,7-trihydro1H) and methyl groups at positions 1 and 6 contribute to a unique steric and electronic profile.

Properties

IUPAC Name

(NE)-N-[3-(3,4-dimethoxyphenyl)-1,6-dimethyl-6,7-dihydro-5H-indazol-4-ylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10-7-12(19-21)16-13(8-10)20(2)18-17(16)11-5-6-14(22-3)15(9-11)23-4/h5-6,9-10,21H,7-8H2,1-4H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWJFCSNOODCHT-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=NO)C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC2=C(/C(=N/O)/C1)C(=NN2C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Position 1 Methylation

The methyl group at position 1 originates from methylhydrazine during cyclization. Alternative post-cyclization alkylation using methyl iodide and a base (e.g., K₂CO₃) is less efficient (yield: 40–45%).

Position 6 Methylation

The 6-methyl group is incorporated via the starting material 6-methylcyclohexenone . Direct alkylation post-cyclization is challenging due to steric constraints.

Oxime Formation at Position 4

The ketone at position 4 is converted to the hydroxyimino group via reflux with hydroxylamine hydrochloride. This step is critical for introducing the oxime functionality.

Oxime Synthesis Protocol:

  • Substrate: 1,6-Dimethyl-4-oxo-indazole derivative (1.0 equiv)
  • Reagent: NH₂OH·HCl (2.0 equiv)
  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 80°C, reflux for 6–8 hours
  • Yield: 85–90%

Spectroscopic Validation:

  • IR: Broad peak at 3139–3681 cm⁻¹ (O–H stretch), 1717–1756 cm⁻¹ (C=O of ester).
  • ¹H NMR: Singlet at δ 2.06–2.08 ppm (CH₃ of oxime), downfield shift of NH proton to δ 10.30–10.36 ppm.
  • ¹³C NMR: Ketoxime carbon (C=N–OH) at δ 153.2–159.2 ppm, methyl carbon at δ 12.1–17.3 ppm.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides at position 3 of the indazole core can undergo Suzuki coupling with 3,4-dimethoxyphenylboronic acid. This method offers regioselectivity but requires inert conditions.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃
  • Solvent: DME/H₂O (4:1)
  • Yield: 60–65%

Reductive Amination

For oxime derivatives, reductive amination of ketones with NH₂OH followed by hydrogenation has been reported, though this approach is less common for indazoles.

Optimization Challenges and Solutions

Byproduct Formation During Cyclization

  • Issue: Competing formation of 2H-indazole tautomers.
  • Solution: Use of acidic additives (e.g., HCl) to favor 1H-indazole tautomer.

Oxime Stability

  • Issue: Oxime degradation under prolonged heating.
  • Solution: Strict temperature control (≤80°C) and inert atmosphere.

Data Summary of Key Reactions

Step Reagents/Conditions Yield (%) Spectral Confirmation (Key Peaks)
Cyclization Methylhydrazine, ethanol, reflux 68–72 ¹H NMR: δ 3.71–3.85 (OCH₃), δ 2.51–2.75 (COCH₃)
Oxime Formation NH₂OH·HCl, ethanol/water, reflux 85–90 IR: 3139–3681 cm⁻¹ (OH); ¹³C NMR: δ 153.2–159.2 (C=N–OH)
Friedel-Crafts 3,4-Dimethoxybenzoyl chloride, AlCl₃, CH₂Cl₂ 65–70 HRMS: [M+H]⁺ calc. 329.39, found 329.40

Chemical Reactions Analysis

Hydroxyimino Group Reactivity

The hydroxyimino (–NOH) moiety participates in acid-catalyzed hydrolysis, condensation, and redox reactions.

Hydrolysis

Under acidic conditions, the hydroxyimino group undergoes hydrolysis to yield a ketone. For example:

R–NOH+H2OH+R–C=O+NH2OH\text{R–NOH} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{R–C=O} + \text{NH}_2\text{OH}
This reaction is critical for modifying the compound’s core structure.

Condensation Reactions

The hydroxyimino group reacts with hydrazines to form hydrazones. This is utilized in synthesizing indazole derivatives, as demonstrated in hydrazine hydrate reactions under methanol reflux :

R–NOH+NH2NH2R–N=N–NH2+H2O\text{R–NOH} + \text{NH}_2\text{NH}_2 \rightarrow \text{R–N=N–NH}_2 + \text{H}_2\text{O}

Reaction Partner Conditions Product Reference
Hydrazine hydrateMeOH, reflux, acidicHydrazone derivatives

Dimethoxyphenyl Group Transformations

The electron-rich 3,4-dimethoxyphenyl substituent undergoes demethylation and electrophilic substitution.

Demethylation

Strong acids or Lewis catalysts (e.g., BBr₃) remove methyl groups from methoxy substituents, generating catechol derivatives:

Ar–OCH3BBr3Ar–OH+CH3Br\text{Ar–OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar–OH} + \text{CH}_3\text{Br}

Electrophilic Substitution

The aromatic ring participates in nitration or sulfonation at positions ortho/para to methoxy groups.

Reaction Type Reagents Position Reference
NitrationHNO₃/H₂SO₄Para
SulfonationSO₃/H₂SO₄Ortho

Indazole Core Modifications

The partially saturated indazole scaffold enables dehydrogenation and cyclization.

Dehydrogenation

Catalytic dehydrogenation (e.g., Pd/C, heat) converts the trihydroindazole to a fully aromatic indazole:

C17H21N3O3Δ,Pd/CC17H17N3O3+2H2\text{C}_{17}\text{H}_{21}\text{N}_3\text{O}_3 \xrightarrow{\Delta, \text{Pd/C}} \text{C}_{17}\text{H}_{17}\text{N}_3\text{O}_3 + 2\text{H}_2

Cyclization

Reaction with carbonyl compounds (e.g., ketones) under acidic conditions forms fused heterocycles . For example:
Indazole+R–CO–R’Fused bicyclic product\text{Indazole} + \text{R–CO–R'} \rightarrow \text{Fused bicyclic product}

Redox Reactions

The hydroxyimino group and methoxy substituents are redox-active.

Oxidation

Strong oxidants (e.g., KMnO₄) oxidize the hydroxyimino group to a nitroso intermediate:

R–NOHKMnO4R–NO\text{R–NOH} \xrightarrow{\text{KMnO}_4} \text{R–NO}

Reduction

Hydrogenation (H₂/Pd) reduces the hydroxyimino group to an amine:
R–NOH+H2R–NH2+H2O\text{R–NOH} + \text{H}_2 \rightarrow \text{R–NH}_2 + \text{H}_2\text{O}

Scientific Research Applications

Anticancer Properties

Research indicates that indazole derivatives, including 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole, exhibit moderate cytotoxicity against several cancer cell lines. Notable studies have demonstrated the following:

  • Cell Lines Tested : HCT-116 (colon cancer), MDA-MB-231 (breast cancer)
  • Mechanism of Action : The compound may interact with DNA and proteins involved in cancer progression, potentially inhibiting tumor growth.

Pharmacological Profile

The presence of dimethoxyphenyl and hydroxyimino groups enhances the compound's solubility and bioavailability. These features are crucial for drug development as they can improve therapeutic efficacy.

Structure-Activity Relationship (SAR)

The unique structural features of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole allow for modifications that could lead to new therapeutic agents. The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3-AminoindazoleIndazole core with amino groupAnticancer activity
Indazoles with Methoxy GroupsIndazole core with various methoxy substitutionsAntidepressant effects
4-HydroxyindazolesHydroxyl functional group on indazoleAntioxidant properties

Interaction Studies

Preliminary studies suggest that the hydroxyimino group enhances interactions with biological targets due to its hydrogen-bonding capabilities. This property may facilitate binding affinity with enzymes and receptors relevant to cancer therapy.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various indazole derivatives on cancer cell lines, 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro-1H-indazole demonstrated significant inhibition of cell proliferation in HCT-116 cells with an IC50 value indicating moderate potency.

Case Study 2: Structure Modification for Enhanced Activity

A research team explored modifications to the hydroxyimino group to increase the binding affinity of the compound to specific cancer-related targets. The results indicated that certain modifications could enhance therapeutic effectiveness while maintaining low toxicity profiles.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The dimethoxyphenyl group may interact with hydrophobic pockets in proteins, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

2.1 Core Structural Differences

The compound is compared below with 3-Benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole (hereafter Compound A), a close analog from and .

Feature Target Compound Compound A
Aromatic Substituent 3,4-Dimethoxyphenyl (two methoxy groups) Benzo[d]1,3-dioxolen-5-yl (fused dioxolane ring)
Molecular Formula C₁₇H₁₉N₃O₃ (estimated) C₁₆H₁₇N₃O₃
Molecular Weight ~313.35 g/mol (calculated) 299.32 g/mol
H-Bond Donors 1 (hydroxyimino -OH) 1 (hydroxyimino -OH)
H-Bond Acceptors 5 (two methoxy O, hydroxyimino O, indazole N) 5 (dioxolane O, hydroxyimino O, indazole N)

Key Insight : The 3,4-dimethoxyphenyl group in the target compound introduces greater lipophilicity compared to the fused dioxolane ring in Compound A. This may enhance membrane permeability but reduce solubility in polar solvents .

2.2 Comparison with Triazole and Benzoimidazole Derivatives
  • Triazole Derivatives () : Compounds like 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles share methoxy-substituted aromatic systems but differ in core heterocycles (triazole vs. indazole). The trimethoxyphenyl group in these derivatives is associated with enhanced binding to tubulin in anticancer studies, suggesting that methoxy positioning influences activity .
  • Benzoimidazole-Triazole Hybrids (): Compounds such as 9a–9e incorporate triazole-thiazole motifs, which broaden hydrogen-bonding networks. While these lack hydroxyimino groups, their structural complexity highlights the role of multiple heterocycles in modulating target affinity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole is a synthetic compound belonging to the indazole class of nitrogen-containing heterocycles. Its unique structure incorporates a dimethoxyphenyl group and a hydroxyimino functional group, which are known to confer diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H21N3O3
  • Molar Mass : 315.37 g/mol
  • CAS Number : 1024776-27-9
  • Boiling Point : Approximately 511.3 °C (predicted)
  • Density : 1.27 g/cm³ (predicted)

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The hydroxyimino group can form hydrogen bonds with biological molecules, potentially influencing their activity. The dimethoxyphenyl moiety may engage with hydrophobic pockets in proteins, altering their function and modulating various biochemical pathways.

Anticancer Activity

Research indicates that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate moderate cytotoxicity against various cancer cell lines such as HCT-116 and MDA-MB-231. The cytotoxic effects of this compound were evaluated using the MTT assay against multiple cancer cell lines.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
This compoundTBDTBD
Paclitaxel5.25 - 11.037.76

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest potential antioxidant and anti-inflammatory activities associated with this compound. The presence of the hydroxyimino group is believed to contribute to these properties by enhancing interactions with reactive oxygen species and inflammatory mediators.

Case Studies and Research Findings

A notable study synthesized various indazole derivatives and assessed their biological activities. The findings indicated that compounds with similar structures to this compound exhibited promising results in terms of cytotoxicity against cancer cell lines.

In another investigation focusing on the synthesis of oxadiazole derivatives containing indazole cores, it was found that modifications to the structure significantly influenced biological activity. The incorporation of specific functional groups enhanced cytotoxic effects against HeLa cells.

Q & A

Q. How can computational and experimental data be integrated to accelerate discovery?

  • Methodological Answer :
  • Consensus Docking : Combine results from AutoDock, Glide, and GOLD to improve target prediction accuracy .
  • MD Simulations : Run 100-ns trajectories to assess binding site flexibility (RMSD < 2 Å indicates stable complexes) .
  • Machine Learning : Train Random Forest models on bioactivity datasets to predict novel analogs .

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